molecular formula C3H4BrN3 B3029858 5-Bromo-4-methyl-1H-1,2,3-triazole CAS No. 805315-83-7

5-Bromo-4-methyl-1H-1,2,3-triazole

Cat. No. B3029858
CAS RN: 805315-83-7
M. Wt: 161.99
InChI Key: DYZZACNOVJTLJW-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C3H4BrN3 . It belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazoles, including 5-Bromo-4-methyl-1H-1,2,3-triazole, often involves reactions with various reagents under different conditions . For example, 4,5-dibromo-1H-1,2,3-triazole can be synthesized by reacting with chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyl-1H-1,2,3-triazole consists of a triazole ring substituted with a bromine atom and a methyl group . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds, including 5-Bromo-4-methyl-1H-1,2,3-triazole, are known to undergo various chemical reactions. For instance, 4,5-dibromo-1H-1,2,3-triazole can react with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

5-Bromo-4-methyl-1H-1,2,3-triazole is a solid compound . Its molecular weight is 161.99 .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that 5-Bromo-4-methyl-1H-1,2,3-triazole is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Future Directions

While specific future directions for 5-Bromo-4-methyl-1H-1,2,3-triazole are not mentioned in the sources, triazole compounds in general are of interest in medicinal chemistry due to their wide range of biological activities . They are included in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

properties

IUPAC Name

4-bromo-5-methyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-2-3(4)6-7-5-2/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZZACNOVJTLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740384
Record name 4-Bromo-5-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-1H-1,2,3-triazole

CAS RN

805315-83-7
Record name 4-Bromo-5-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methyl-1H-1,2,3-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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